molecular formula C11H8Cl2N2O B1648039 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine CAS No. 479685-04-6

2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine

Cat. No.: B1648039
CAS No.: 479685-04-6
M. Wt: 255.1 g/mol
InChI Key: UOCCVVGLNZWUSU-UHFFFAOYSA-N
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Description

2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine is a chemical compound with the molecular formula C11H8Cl2N2O It is a pyrazine derivative that features a chloro-substituted phenyl group attached via a methoxy linkage

Scientific Research Applications

2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine typically involves the reaction of 2-chloropyrazine with 3-chlorobenzyl alcohol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the alcohol is replaced by the pyrazine ring. Common bases used in this reaction include potassium carbonate or sodium hydride, and the reaction is often carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the chloro groups or to convert the pyrazine ring into a more saturated structure.

    Substitution: The chloro groups in the compound can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce a variety of functionalized pyrazine derivatives.

Mechanism of Action

The mechanism by which 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its chloro and methoxy functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-(phenylmethoxy)pyrazine: Similar structure but lacks the additional chloro group on the phenyl ring.

    2-Chloro-6-(methoxyphenyl)pyrazine: Contains a methoxy group directly attached to the phenyl ring instead of a methoxy linkage.

    2-Chloro-6-(methylpyrazinyl)pyrazine: Features a methyl group on the pyrazine ring instead of a methoxy linkage.

Uniqueness

2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine is unique due to the presence of both chloro and methoxy groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

2-chloro-6-[(3-chlorophenyl)methoxy]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O/c12-9-3-1-2-8(4-9)7-16-11-6-14-5-10(13)15-11/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCCVVGLNZWUSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-chlorobenyl alcohol (9.57 g, 67.1 mmol) in toluene (134 ml) at 23° C. under a nitrogen atmosphere was treated with NaH (60% dispersion in oil, 2.5 g, 67.1 mmol). The resulting suspension was heated to reflux for 30 min and cooled to room temperature. The mixture was treated with 2,6-dichloropyrazine (10.0 g, 67.1 mmol) and heated to reflux for 18 h. The reaction mixture was cooled to room temperature and partitioned between water and EtOAc. The organic phase was washed with brine, dried over MgSO4 (anhydrous), filtered and concentrated in vacuo. The residue was purified by flash chromatography (CH2Cl2-hexanes 3:7) to afford 10.0 g of the title compound (I-3l) as a clear oil (58%).
Quantity
9.57 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
134 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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